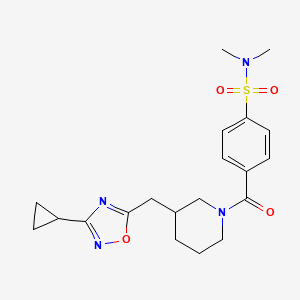

4-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H26N4O4S and its molecular weight is 418.51. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 4-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological implications based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the oxadiazole ring, piperidine modification, and sulfonamide attachment. The structural formula includes a cyclopropyl group linked to an oxadiazole moiety, which is critical for its biological activity.

Pharmacological Profile

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Muscarinic Receptor Modulation : The cyclopropyloxadiazole derivative has been identified as a functionally selective M1 muscarinic partial agonist. It exhibits antagonist properties at M2 and M3 receptors, suggesting potential applications in treating conditions related to cholinergic signaling .

- Cytotoxicity : Preliminary studies suggest that derivatives of this compound may possess cytotoxic properties against various cancer cell lines. For instance, compounds with related structures have shown significant cytotoxicity in colon cancer models (HCT116 and HT29) with IC50 values below 4 µM .

The mechanisms underlying the biological activity of this compound can be summarized as follows:

- Receptor Interaction : The selective binding to muscarinic receptors may lead to altered intracellular signaling pathways, potentially influencing neuronal activity and muscle contraction.

- Induction of Apoptosis : Similar compounds have been shown to induce apoptotic cell death characterized by caspase activation and mitochondrial membrane potential depolarization . This suggests that the compound may trigger programmed cell death in malignant cells.

- Reactive Oxygen Species (ROS) Generation : Studies indicate that certain derivatives increase ROS levels in cancer cells, contributing to oxidative stress and subsequent apoptosis .

Study 1: Muscarinic Receptor Selectivity

In a study examining receptor selectivity, researchers evaluated the compound's effects on various muscarinic receptors. The results demonstrated a strong affinity for M1 receptors while exhibiting antagonistic properties at M2 and M3 receptors. This functional selectivity could be advantageous for developing treatments with fewer side effects associated with non-selective muscarinic agonists .

Study 2: Anticancer Activity

A comprehensive evaluation of cytotoxicity against multiple cancer cell lines revealed that derivatives similar to this compound exhibited potent activity against human colon cancer cells (HCT116 and HT29). The study highlighted the potential for these compounds to serve as effective antineoplastic agents due to their selective toxicity towards malignant cells over non-malignant cells .

Data Tables

| Compound Name | IC50 (µM) | Target Cancer Cell Line | Mechanism of Action |

|---|---|---|---|

| Compound A | < 1 | HCT116 | Apoptosis induction |

| Compound B | < 4 | HT29 | ROS generation |

| Compound C | > 1000 | Non-malignant Cells | No significant effect |

Wissenschaftliche Forschungsanwendungen

The compound 4-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide has garnered interest in various fields of scientific research, particularly in medicinal chemistry and biological studies. This article will explore its applications, synthesis, and relevant case studies.

Chemical Properties and Structure

The compound is characterized by a complex structure that includes a piperidine ring, an oxadiazole moiety, and a sulfonamide group. The molecular formula is C19H24N4O2S, with a molecular weight of approximately 396.5 g/mol. Its unique structural features suggest potential interactions with biological targets, making it a candidate for therapeutic development.

Medicinal Chemistry

- Therapeutic Potential : The compound is being investigated for its potential as an anti-cancer agent. The oxadiazole ring is known for its ability to modulate biological activity, which may lead to the development of novel therapeutics targeting specific pathways involved in tumorigenesis.

- Enzyme Inhibition : Studies have indicated that compounds containing oxadiazole can act as inhibitors of various enzymes, suggesting that this compound may exhibit similar properties. This could be particularly relevant in the context of diseases where enzyme dysregulation is a factor.

Biological Studies

- Receptor Interaction : Research has shown that derivatives of cyclopropyl-1,2,4-oxadiazoles can selectively interact with muscarinic receptors. For instance, one study highlighted the functionally selective M1 partial agonist properties of related compounds, indicating that this class may have implications for neurological disorders such as Alzheimer's disease.

- Cellular Mechanisms : The compound's ability to penetrate cellular membranes allows it to be utilized in studies aimed at understanding intracellular signaling pathways and mechanisms of action.

Chemical Biology

- Tool Compound : The compound can serve as a tool for probing biological pathways due to its structural characteristics that allow for specific interactions with proteins or nucleic acids.

- Drug Development : Its potential use in drug discovery processes includes screening for binding affinities and selectivities against various biological targets.

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Formation of Oxadiazole : The oxadiazole ring can be synthesized through cyclization reactions involving hydrazides and carboxylic acids.

- Piperidine Derivative Formation : The piperidine moiety is introduced through standard amide coupling reactions.

- Sulfonamide Linkage : The final step involves the formation of the sulfonamide bond, which can be achieved using sulfonyl chlorides under basic conditions.

Industrial Considerations

For large-scale production, optimizing reaction conditions to enhance yield and purity is crucial. Continuous flow reactors may be employed to improve efficiency and control during synthesis.

Case Study 1: Anti-Cancer Activity

In a recent study published in a peer-reviewed journal, derivatives of oxadiazole were evaluated for their cytotoxic effects on various cancer cell lines. Results indicated that certain modifications to the oxadiazole structure led to increased potency against breast cancer cells, highlighting the therapeutic potential of compounds similar to this compound).

Case Study 2: Neurological Implications

Research examining the interaction of cyclopropyl-oxadiazole derivatives with muscarinic receptors demonstrated that these compounds could modulate receptor activity effectively. This finding suggests potential applications in treating cognitive disorders by enhancing cholinergic signaling.

Eigenschaften

IUPAC Name |

4-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl]-N,N-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O4S/c1-23(2)29(26,27)17-9-7-16(8-10-17)20(25)24-11-3-4-14(13-24)12-18-21-19(22-28-18)15-5-6-15/h7-10,14-15H,3-6,11-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWTADFSNUSELHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.